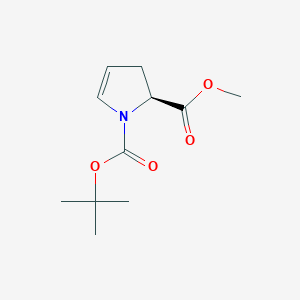
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
Vue d'ensemble
Description
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a chemical compound with the molecular formula C19H21NO3S . It has a molecular weight of 343.4 g/mol . The IUPAC name for this compound is benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate .
Molecular Structure Analysis
The InChI representation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate isInChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) . The Canonical SMILES representation is C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass of the compound are both 343.12421471 g/mol . The Topological Polar Surface Area is 56.4 Ų . It has a Heavy Atom Count of 24 .Applications De Recherche Scientifique
Treatment of Acute Diarrhea in Children
Deacetyl Racecadotril is recognized for its efficacy in treating acute diarrhea in children. It acts as an antisecretory agent, preventing fluid and electrolyte depletion from the bowel without affecting intestinal motility . This application is significant because it offers a safe and effective way to manage diarrhea, which is a leading cause of morbidity in pediatric populations.
Orodispersible Films for Pediatric Use
The development of orodispersible films (ODFs) containing Deacetyl Racecadotril is a novel approach to pediatric medication . These films disintegrate rapidly upon contact with saliva, releasing the drug for oral mucosal absorption or intragastric absorption after swallowing. This form of medication is particularly beneficial for children who have difficulty swallowing pills or tablets.
Pharmacokinetics Studies
Pharmacokinetic studies of Deacetyl Racecadotril are essential to understand its absorption, distribution, metabolism, and excretion. Research has shown that optimized racecadotril ODFs are bioequivalent to the commercial product Hidrasec in Beagle dogs, indicating potential for similar effects in humans .
Compatibility with Film-Forming Polymers
Investigations into the compatibility of Deacetyl Racecadotril with different film-forming polymers are crucial for the development of effective drug delivery systems . This research ensures that the drug remains stable and safe when formulated into ODFs or other novel drug delivery platforms.
Safety and Tolerability Assessments
Continuous research into the safety and tolerability of Deacetyl Racecadotril is vital, especially in vulnerable populations like children. Studies have shown that it is well-tolerated, with no significant difference in adverse events compared to placebo .
Mécanisme D'action
Target of Action
Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes .
Mode of Action
Deacetyl Racecadotril acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP . This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility .
Biochemical Pathways
The inhibition of NEP by Deacetyl Racecadotril leads to an increase in the levels of enkephalins and ANP . This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea .
Pharmacokinetics
It is known that upon oral administration, deacetyl racecadotril is rapidly and effectively converted into the active metabolite thiorphan .
Result of Action
The primary molecular effect of Deacetyl Racecadotril is the inhibition of NEP, leading to increased levels of enkephalins and ANP . This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea . In clinical trials, Deacetyl Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .
Action Environment
It is known that the drug is well-tolerated and safe, with a tolerability profile similar to that of placebo
Propriétés
IUPAC Name |
benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABBWTUJCBFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate | |
CAS RN |
81110-69-2 | |
| Record name | Deacetyl racecadotril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEACETYL RACECADOTRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)

![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)





